4-Nonene

Description

Structural Classification and Nomenclature of Nonenes

Nonenes fall under the classification of unsaturated aliphatic hydrocarbons, specifically as alkenes. foodb.ca The IUPAC nomenclature for alkenes requires identifying the longest carbon chain containing the double bond, numbering the chain to give the double bond the lowest possible number, and using the suffix "-ene" to indicate the presence of the double bond. libretexts.org The position of the double bond is indicated by the number of the first carbon involved in the double bond. libretexts.org For 4-nonene, the nine-carbon chain is the parent structure, and the double bond starts at the fourth carbon, hence the name non-4-ene or this compound. nih.govnist.gov

Many structural isomers of nonene are possible, depending on the double bond's position and the presence of branching in the carbon chain. wikipedia.org Examples of linear nonene isomers include 1-nonene (B85954), 2-nonene, 3-nonene, and this compound. wikipedia.org Branched nonenes also exist, such as 3-methylnon-4-ene. nih.gov

Configurational Isomerism: (Z)-4-Nonene and (E)-4-Nonene

Due to the double bond between the fourth and fifth carbon atoms, this compound exhibits cis-trans or Z-E isomerism. This type of stereoisomerism arises because rotation around the carbon-carbon double bond is restricted. The substituents on the carbon atoms involved in the double bond can be on the same side (cis or Z) or on opposite sides (trans or E) of the double bond plane. libretexts.org

(Z)-4-Nonene (cis-4-Nonene): In the (Z) isomer, the two larger substituent groups on each carbon of the double bond are on the same side. The (Z) designation comes from the German word "zusammen," meaning "together." This isomer is also known as cis-4-nonene (B84754). cymitquimica.comnih.govontosight.ainist.gov

(E)-4-Nonene (trans-4-Nonene): In the (E) isomer, the two larger substituent groups on each carbon of the double bond are on opposite sides. The (E) designation comes from the German word "entgegen," meaning "opposite." This isomer is also known as trans-4-nonene (B86175). ontosight.ainist.govlookchem.comchemspider.com

These two isomers have the same molecular formula (C₉H₁₈) but different spatial arrangements, which can lead to variations in their physical and chemical properties, such as boiling points and densities. wikipedia.orgcymitquimica.comontosight.ai

Research findings indicate distinct properties for the individual isomers. For example, (Z)-4-nonene has a reported boiling point of approximately 143°C and a density of around 0.73 g/cm³ at 20°C. chemicalbook.comguidechem.com It is described as a colorless liquid with a characteristic or gasoline-like odor. cymitquimica.comchemicalbook.com (Z)-4-Nonene has been studied for its use in olefin metathesis reactions. chemicalbook.com

(E)-4-Nonene is also an unsaturated hydrocarbon with the molecular formula C₉H₁₈. ontosight.aichemspider.com It has been reported to have a density of 0.732 g/mL at 25°C. americanchemicalsuppliers.com While specific boiling point ranges for the (E) isomer can vary in literature, this compound generally has a boiling point around 147°C or in the range of 170-180°C. wikipedia.orgontosight.ai

Both isomers are generally described as insoluble in water but soluble in organic solvents. ontosight.aicymitquimica.comontosight.ai They are relatively stable under normal conditions but can undergo reactions typical of alkenes, such as oxidation or polymerization. ontosight.aiontosight.ai

Here is a table summarizing some reported properties of this compound and its isomers:

| Property | This compound (Mixed Isomers) | (Z)-4-Nonene (cis) | (E)-4-Nonene (trans) | Source(s) |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ | C₉H₁₈ | wikipedia.orgontosight.ainih.govuni.lu |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol | wikipedia.orgontosight.ainih.govfishersci.ca |

| Boiling Point | 147°C, 170-180°C (range) | 143°C, 166-168°C | - | wikipedia.orgontosight.aiontosight.aichemicalbook.com |

| Density | 0.73 g/cm³ (20°C) | 0.73 g/cm³ (20°C) | 0.732 g/mL (25°C) | wikipedia.orgontosight.aichemicalbook.comamericanchemicalsuppliers.com |

| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, highly soluble in organic solvents | Insoluble in water, soluble in organic solvents | ontosight.aicymitquimica.comontosight.ai |

| Appearance | Colorless liquid | Colorless liquid | - | cymitquimica.comchemicalbook.com |

| Odor | Characteristic, gasoline-like | Characteristic, like gasoline | - | cymitquimica.comchemicalbook.com |

Note: Boiling points and densities can vary depending on the source and specific conditions.

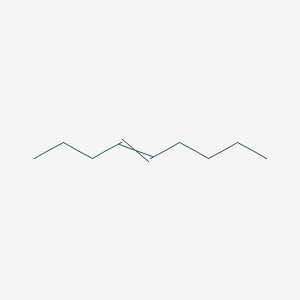

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

non-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADFPAILITQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075451 | |

| Record name | 4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-23-4 | |

| Record name | 4-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Nonene

General Synthesis of Linear Nonenes

Linear nonenes, including 4-nonene, are typically obtained as mixtures of isomers through processes like the oligomerization of lower olefins, such as propene. Acid catalysts, such as polyphosphoric acid, are commonly used in the oligomerization of propene, yielding a mixture of nonene isomers with varying double bond positions and branching elchemy.com. While this method provides access to nonenes, it often lacks specificity for a particular isomer like this compound.

Another approach to linear olefins involves the synthesis from fatty acids. Studies have explored the use of transition metal catalysts, such as nickel(II) and rhodium(I) complexes, in the decarbonylation-dehydration of fatty acids to produce linear alpha-olefins and internal olefins. For instance, the decarbonylation of decanoic acid can yield 1-nonene (B85954), which could potentially be isomerized to internal nonenes like this compound researchgate.net. Rhodium(I) catalysts, such as Rh(Ph3P)3Cl, have shown high selectivity towards linear alpha-olefins researchgate.net.

Specific synthesis of (E)- and (Z)-4-nonene can be achieved through targeted reactions. For example, retrosynthetic analysis suggests that this compound can be synthesized from appropriate starting materials and reagents in a few steps chegg.comchegg.com. The specific reagents and conditions would dictate the stereochemistry of the resulting double bond.

Stereoselective and Asymmetric Synthesis of this compound and Derivatives

Achieving stereocontrol in the synthesis of this compound, particularly the (E) or (Z) isomers, often requires specific methodologies. While general methods yield isomeric mixtures, stereoselective approaches aim to favor the formation of one isomer over the other. Asymmetric synthesis of this compound derivatives typically involves the introduction of chiral centers and control over their configuration.

One example of stereoselective synthesis in a related system involves the pyrolysis of tricyclo thieme-connect.comontosight.aiontosight.aiCurrent time information in Bangalore, IN.thieme-connect.comnonene derivatives, which can provide a stereoselective route to functionalized butadienes ucla.edu. While this is not a direct synthesis of this compound, it illustrates how complex caged structures can be used to control the stereochemistry of resulting linear or cyclic olefins.

Asymmetric synthesis strategies for molecules containing nonene-like structures or utilized as intermediates for complex targets have been reported. For instance, asymmetric allylation reactions using bimetallic strategies have been explored for the synthesis of γ-substituted allylic bromides, which could potentially be precursors to substituted nonenes hbni.ac.in. The geometry of the allylic bromide can influence the stereochemical outcome of subsequent reactions hbni.ac.in.

Synthetic Routes to Bicyclic Nonene Systems

Bicyclic systems containing the nonene framework, such as bicyclo[4.3.0]nonenes and bicyclo[3.2.2]nonenes, are prevalent in natural products and serve as valuable synthetic targets. Their synthesis often involves intricate strategies to control the formation of multiple rings and stereocenters.

Design and Synthesis of Bicyclo[4.3.0]nonene Architectures

Bicyclo[4.3.0]nonane, also known as hydrindane, is a common motif in terpenoids, and the introduction of a double bond leads to bicyclo[4.3.0]nonene systems mdpi.com. The synthesis of these structures often presents challenges in achieving appropriate regio- and stereoselectivity mdpi.com.

One approach to bicyclo[4.3.0]nonene derivatives involves intramolecular Diels-Alder reactions. For example, a Diels-Alder/carbocyclization sequence has been shown to yield cis-hydrindane (B1200222) products with high diastereoselectivity mdpi.com. In this method, a dieneyne undergoes a primary Diels-Alder reaction followed by spontaneous cyclization mdpi.com.

Another strategy involves the desymmetrization of σ-symmetrical diketones through intramolecular addition of an alkenyl anion in the presence of a chiral ligand, leading to enantioselective synthesis of bicyclo[4.3.0]nonene derivatives bearing a quaternary carbon stereocenter thieme-connect.comthieme-connect.com. This approach highlights the use of chiral auxiliaries or catalysts to induce asymmetry in the formation of the bicyclic system thieme-connect.comthieme-connect.com.

Highly oxygenated enantiomerically pure cis-bicyclo[4.3.0]nonenes have been synthesized from secondary sugar allyltin (B8295985) derivatives. These derivatives decompose to dienoaldehydes, which then react with stabilized Wittig reagents to form trienes that undergo intramolecular [4+2] cycloaddition researchgate.net. This methodology demonstrates the utility of carbohydrate-based starting materials for the synthesis of complex carbocyclic systems with controlled stereochemistry researchgate.net.

Bicyclo[4.3.0]nonene nucleoside analogues have also been designed and synthesized, employing an intermolecular Diels-Alder reaction as a key step nih.govacs.org. This route allows for the creation of carbobicyclic structures that mimic the conformation of natural ribonucleosides nih.govacs.org.

Interactive Table 1: Selected Synthetic Approaches to Bicyclo[4.3.0]nonene Derivatives

| Approach | Key Reaction(s) | Outcome | Reference |

| Diels-Alder/Carbocyclization | Intramolecular Diels-Alder, Cyclization | cis-Hydrindane products (high diastereoselectivity) | mdpi.com |

| Desymmetrization of Diketones | Intramolecular alkenyl anion addition (chiral ligand) | Enantioselective bicyclo[4.3.0]nonenes | thieme-connect.comthieme-connect.com |

| From Secondary Sugar Allyltins | Decomposition to dienoaldehyde, Wittig, [4+2] Cycloaddition | Highly oxygenated cis-bicyclo[4.3.0]nonenes | researchgate.net |

| Nucleoside Analogue Synthesis | Intermolecular Diels-Alder | Carbobicyclic nucleoside analogues | nih.govacs.org |

Asymmetric Synthesis of Highly Functionalized Bicyclo[3.2.2]nonene Derivatives

The bicyclo[3.2.2]nonene framework is another important structural motif found in various natural products, such as ryanodine (B192298) beilstein-journals.orgd-nb.infobeilstein-journals.orgnih.gov. Asymmetric synthesis of highly functionalized derivatives is crucial for accessing specific stereoisomers with desired biological activities.

A key strategy for constructing the bicyclo[3.2.2]nonene structure involves the Diels-Alder reaction. The stereoselective Diels-Alder reaction between an optically active cycloheptadiene derivative and acrolein, promoted by TBSOTf, has been used to produce a highly functionalized bicyclo[3.2.2]nonene derivative bearing two quaternary carbons beilstein-journals.orgd-nb.infonih.govnih.gov. The stereocenter of the cycloheptadiene derivative acts as a control element to introduce multiple stereocenters in the bicyclic product beilstein-journals.orgd-nb.infonih.gov.

This bicyclo[3.2.2]nonene derivative can then be further transformed through a series of steps to more complex structures, such as bicyclo[3.3.2]decene derivatives, which are intermediates in the synthesis of natural products like ryanodine beilstein-journals.orgd-nb.infonih.govnih.gov.

Interactive Table 2: Asymmetric Synthesis of Bicyclo[3.2.2]nonene Derivatives

| Key Reaction(s) | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Stereoselective Diels-Alder | Optically active cycloheptadiene, Acrolein | TBSOTf | Highly functionalized bicyclo[3.2.2]nonene | beilstein-journals.orgd-nb.infonih.govnih.gov |

Conversion of Secondary Alcohols to Nonene Isomers

The conversion of secondary alcohols to alkenes, including nonene isomers, is a common transformation in organic chemistry, typically achieved through dehydration reactions. The regioselectivity of this reaction can lead to different alkene isomers depending on the structure of the alcohol and the reaction conditions.

For example, the conversion of nonanol (a nonane (B91170) alcohol) to nonene has been demonstrated using various catalysts, such as Amberlyst 15 and Amberlyst 36, at different temperatures google.com. While this process can yield a mixture of nonene isomers, including potentially this compound if the starting alcohol is a nonan-4-ol, the specificity for this compound depends on the catalyst and conditions employed google.com.

Studies on the dehydration of secondary alcohols under hydrothermal conditions have shown that the reaction can proceed via E1 or E2 mechanisms, leading to various isomeric alkene products acs.org. The regioselectivity and stereoselectivity of the dehydration are influenced by the alcohol structure and reaction environment acs.org. For instance, the dehydration of t-butylcyclohexanols yields different alkene isomers depending on the stereochemistry of the starting alcohol acs.org. While this research focuses on cyclohexene (B86901) derivatives, the principles of secondary alcohol dehydration are applicable to the formation of linear nonene isomers, including this compound, from appropriate nonanol precursors.

Derivatization and Analogues of 4 Nonene

Exploration of 4-Nonene as a Building Block in Organic Synthesis

This compound, particularly the cis isomer, is utilized as an intermediate in the production of various chemicals, including lubricants, adhesives, and plastics. ontosight.aicymitquimica.com Its alkene functionality makes it reactive towards addition reactions, a key characteristic exploited in the synthesis of more complex organic molecules. cymitquimica.combrainly.com For instance, alkenes like this compound undergo addition reactions with halogens such as fluorine to form fluorinated nonene derivatives. brainly.com Derivatives like this compound, 1,1,3-triethoxy- have been explored as intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as for modifying polymer properties and in the fragrance industry due to their stability and low volatility. ontosight.ai

Halogenated Nonene Derivatives and their Reactivity

Halogenated organic compounds are widely used intermediates in numerous organic transformations, serving as synthetic equivalents for various carbon-based synthons. acs.org The carbon-halogen bond's polarization and the good leaving group ability of halides facilitate nucleophilic substitution and elimination reactions. acs.org Alkenes, including nonene, readily undergo halogenation when treated with halogens like chlorine or bromine, yielding vicinal dihalides. masterorganicchemistry.com These reactions typically proceed with anti-addition stereoselectivity via a cyclic halonium ion intermediate. masterorganicchemistry.comresearchgate.net

Brominated Nonene Structures as Mechanistic Probes

Brominated organic molecules are particularly valuable as mechanistic probes in studying reaction pathways. The introduction of bromine atoms can influence the reactivity and selectivity of a molecule. For example, brominated lipid probes have been used in cryo-electron microscopy and molecular dynamics simulations to study the structural asymmetries in constricted membranes, demonstrating how halogenated lipids can provide insights into complex biological systems at a molecular level. nih.gov While direct studies on brominated nonene structures as mechanistic probes are less extensively documented in the provided context, the general principle of using brominated compounds to elucidate reaction mechanisms and structural details in related systems (like brominated butyl rubber or brominated PAHs) is well-established. collectionscanada.gc.carsc.org The reactivity of brominated compounds is often influenced by the position and number of bromine atoms, impacting their participation in reactions like nucleophilic substitution or elimination. acs.orgmdpi.com

Synthesis and Reactivity of Heterocyclic Nonene Analogues

The alkene functionality in nonene can be incorporated into cyclic structures, leading to heterocyclic analogues with diverse properties. The synthesis and reactivity of these compounds are often dictated by the nature of the heteroatom and the ring system formed.

Perfluoro(5-aza-4-nonene) (B12061677) Chemistry

Perfluoro(5-aza-4-nonene) is a perfluorinated imine analogue of nonene, where a nitrogen atom replaces a carbon in the chain, and hydrogen atoms are substituted by fluorine atoms. This compound has the molecular formula C8F17N. uni.lunih.gov Its chemistry involves reactions typical of perfluorinated imines. For instance, perfluoro(5-aza-4-nonene) reacts with hydrazine (B178648) and its derivatives to form triazole compounds. researchgate.netdeepdyve.com Hydrolysis of perfluoro(5-aza-4-nonene) has been shown to yield heptafluorobutyramide (B1361082) and other products, indicating the reactivity of the imine functional group and the influence of the perfluorinated structure on its transformations. researchgate.netlookchem.commolaid.com

Formation of Triazole Derivatives from Azanonenes

Azanonenes, such as perfluoro(5-aza-4-nonene), can serve as precursors for the synthesis of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which are important in various fields, including agrochemistry and medicinal chemistry, due to their diverse biological activities. nih.goveurl-pesticides.eupharmainfo.inscispace.com The reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate (B1144303) in the presence of a base like triethylamine (B128534) yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. researchgate.netdeepdyve.com Similarly, reactions with arylhydrazines produce 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles. researchgate.net This transformation involves the reaction of the azanonene's imine double bond with the hydrazine derivative, followed by cyclization and elimination steps to form the stable triazole ring. researchgate.net

Selenium-Containing Bicyclononene and Bicyclononane Derivatives

Organoselenium compounds have garnered significant interest due to their biological activities and utility in organic synthesis. nih.govsemanticscholar.orgnih.gov Selenium-containing bicyclic structures, such as selenabicyclo[3.3.1]nonene and selenabicyclo[3.3.1]nonane derivatives, can be synthesized through reactions involving selenium sources and cyclic dienes like 1,5-cyclooctadiene. nih.govsemanticscholar.orgmdpi.comresearchgate.netsemanticscholar.org While not directly derived from this compound, these bicyclic systems containing selenium demonstrate the potential for incorporating heteroatoms into cyclic structures related to nonene's carbon framework size. The synthesis often involves the transannular addition of selenium dihalides (e.g., selenium dibromide) to the cyclic diene, followed by further functionalization. nih.govsemanticscholar.orgmdpi.comresearchgate.netsemanticscholar.org These selenium-containing bicyclic compounds, particularly those with amino groups, have shown promising glutathione (B108866) peroxidase mimetic activity and potential antiviral properties. nih.govsemanticscholar.orgresearchgate.net

Table: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 94226 nih.gov, 5364456 nih.gov |

| Perfluoro(5-aza-4-nonene) | 73182565 uni.lunih.gov |

| 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole | Not found in search results |

| Heptafluorobutyramide | Not found in search results |

| 1,2,4-Triazole | Not found in search results |

| Selenabicyclo[3.3.1]nonane derivatives | Not found in search results |

| Selenabicyclo[3.3.1]nonene derivatives | Not found in search results |

Interactive Data Table Example (Illustrative - Data based on search results where available)

Carbocyclic and Bicyclic Nonene-Based Analogues

Carbocyclic and bicyclic structures derived from or related to the nonene framework, particularly bicyclo[4.3.0]nonene, have garnered attention in chemical research, notably in the design and synthesis of nucleoside analogues. These structures are explored for their potential to mimic the conformation of natural ribonucleosides, offering a strategy to develop compounds with altered biological activities, such as antiviral properties. nih.govacs.org Unlike carbocyclic nucleoside analogues which can suffer from unnatural conformations due to the absence of anomeric stabilization, bicyclic analogues can be designed to lock the sugar ring into a bioactive conformation. nih.govacs.orgbiorxiv.org

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues

The design and synthesis of bicyclo[4.3.0]nonene nucleoside analogues represent an area of active research, particularly in the context of developing antiviral agents. The bicyclo[4.3.0]nonene core is envisioned to provide a conformationally locked scaffold that mimics the structure of natural ribonucleosides. nih.govacs.org This approach aims to overcome limitations observed in some carbocyclic analogues where the lack of anomeric stabilization can lead to unfavorable conformations and reduced biological activity. nih.govacs.orgbiorxiv.org

A divergent synthetic route has been developed for the synthesis of bicyclo[4.3.0]nonene nucleoside analogues, often featuring key steps such as the Mitsunobu reaction and the intermolecular Diels-Alder reaction. nih.govacs.orgbiorxiv.orgbiorxiv.org This strategy allows for the creation of a library of regio- and stereo-divergent analogues. biorxiv.orgbiorxiv.org For instance, the synthesis of carbobicyclic analogues of ribavirin, an FDA-approved antiviral drug, has been pursued using this methodology. nih.govacs.org The Diels-Alder reaction between a diene and a dienophile is a crucial step in achieving stereodivergence in these syntheses. nih.govacs.org

Research findings indicate that nucleoside analogues incorporating a bicyclo[4.3.0]nonene core can exhibit promising biological activity. Studies have shown that these compounds can possess significant antiviral efficacy, for example, against respiratory syncytial virus (RSV), with minimal cytotoxicity. nih.govacs.orgbiorxiv.orgresearchgate.net The carbobicyclic core structure is considered critical for this observed antiviral activity. biorxiv.org The synthetic versatility of this approach allows for the potential incorporation of various nucleobases, such as adenosine, guanosine, and 5-fluorouracil, to further explore the structure-activity relationships of these bicyclic nucleoside analogues. nih.govacs.org

Saturated bicyclo[4.3.0]nonane nucleoside analogues, while offering potential for functionalization and SAR studies, have shown limitations due to unfavorable conformations, lack of antiviral activity, and lengthy synthesis routes. nih.govacs.orgbiorxiv.orgbiorxiv.org The introduction of an endocyclic double bond in the bicyclo[4.3.0]nonene scaffold is hypothesized to address these issues by promoting conformations similar to natural ribonucleosides, potentially enhancing biological activity and simplifying synthesis. nih.govacs.orgbiorxiv.org

Alkyl-Substituted 4-Nonenes (e.g., 5-methyl-4-Nonene)

Alkyl-substituted 4-nonenes represent a class of derivatives where hydrogen atoms on the nonene carbon chain are replaced by alkyl groups. This substitution can influence the physical and chemical properties of the resulting compound. For example, 5-methyl-4-nonene is an alkyl-substituted derivative of this compound. chemsrc.com

The synthesis of alkyl-substituted alkenes, including nonene derivatives, can be achieved through various organic synthesis methodologies. While specific detailed research findings on the synthesis and properties of a wide range of alkyl-substituted 4-nonenes are varied, general approaches to synthesizing substituted alkenes are well-established in organic chemistry. For instance, methods involving the formation of carbon-carbon double bonds and the introduction of alkyl groups through various reactions are relevant. The synthesis of N-alkyl-substituted compounds in other contexts, such as N-alkyl-substituted 4-quinolones, highlights the use of amination methods to introduce alkyl groups. organic-chemistry.orgosti.gov

The physical properties of alkyl-substituted nonenes, such as boiling point and density, are influenced by the size and position of the alkyl substituents. For 5-methyl-4-nonene, properties such as density and boiling point have been reported. chemsrc.com

Data Table Example (Illustrative, based on available data for 5-methyl-4-nonene):

| Property | Value | Source |

| Density | 0.75 g/cm³ | chemsrc.com |

| Boiling Point | 168.2 °C at 760 mmHg | chemsrc.com |

| Molecular Formula | C₁₀H₂₀ | chemsrc.comnih.gov |

| Molecular Weight | 140.27 g/mol or 140.156500638 Da | nih.gov |

| CAS Number | 15918-07-7 | chemsrc.comnih.gov |

Note: This table is illustrative and based on information found for 5-methyl-4-nonene. Data for other specific alkyl-substituted 4-nonenes would vary.

Advanced Analytical Characterization in 4 Nonene Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental tools for elucidating the molecular structure of organic compounds like 4-nonene.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are invaluable for analyzing this compound. ¹H NMR spectra reveal the different types of hydrogen atoms and their local electronic environments, including their connectivity to adjacent hydrogen atoms through spin-spin coupling nih.govnih.govspectrabase.com. The chemical shifts and splitting patterns of the signals corresponding to the vinylic protons (those directly attached to the double bond) are particularly diagnostic for confirming the presence and position of the double bond in this compound nih.govnih.gov.

¹³C NMR spectroscopy provides information about the different types of carbon atoms present in the molecule. The chemical shifts of the vinylic carbons are characteristic and appear in a distinct range compared to saturated carbon atoms nih.govspectrabase.com. Analysis of the ¹³C NMR spectrum helps confirm the nine-carbon chain and the location of the double bond at the C4-C5 position nih.gov. Studies on similar alkenes and model compounds, such as 2,2,4,8,8-pentamethyl-4-nonene, demonstrate the effectiveness of combining ¹H and ¹³C NMR techniques for comprehensive structural elucidation acs.org.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds youtube.comlibretexts.orgvscht.cz. For this compound, the key functional group is the carbon-carbon double bond. The stretching vibration of the C=C bond typically gives rise to a moderate band in the region of 1640-1680 cm⁻¹ libretexts.orgvscht.cz. Additionally, the C-H stretching vibrations of the sp²-hybridized carbon atoms involved in the double bond appear at wavenumbers slightly higher than 3000 cm⁻¹, distinguishing them from the C-H stretches of the sp³-hybridized carbon atoms in the alkane portions of the molecule, which absorb below 3000 cm⁻¹ libretexts.orgvscht.czlibretexts.org. Analysis of the IR spectrum of this compound can thus confirm the presence of the alkene functional group nih.govnih.gov.

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating complex mixtures and identifying individual components. Gas Chromatography (GC) is particularly well-suited for the analysis of volatile organic compounds like this compound mdpi.comrestek.comacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS) mdpi.comingentaconnect.comunl.eduresearchgate.net. In GC-MS analysis of this compound, the sample is vaporized and carried through a chromatographic column by an inert carrier gas, separating the components based on their boiling points and interactions with the stationary phase mdpi.comresearchgate.net. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented mdpi.comresearchgate.net. The resulting mass spectrum, a plot of mass-to-charge ratio (m/z) versus abundance, serves as a unique fingerprint for the compound mdpi.com.

GC-MS is widely used to identify this compound in various matrices, including environmental samples and complex mixtures mdpi.comingentaconnect.comunl.eduresearchgate.net. Comparison of the obtained mass spectrum with spectral libraries, such as the NIST database, aids in the positive identification of this compound mdpi.comapsnet.org. The fragmentation pattern of this compound in the mass spectrometer provides structural information, with characteristic ions corresponding to fragments of the molecule nih.govrestek.comnih.gov. GC-MS can also be used for quantitative analysis by measuring the intensity of specific ions ingentaconnect.comresearchgate.net.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds researchgate.netd-nb.infonih.govnih.govmdpi.comsciopen.com. This solvent-free technique involves exposing a coated fiber to the headspace above a sample matrix, allowing volatile analytes to adsorb onto the fiber coating researchgate.netd-nb.info. The fiber is then inserted into the GC injection port, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation and subsequent MS analysis d-nb.info.

HS-SPME-GC-MS is particularly useful for analyzing this compound in complex matrices where it is present at low concentrations or as part of a volatile profile researchgate.netnih.govmdpi.com. This approach minimizes sample handling and solvent usage, making it a sensitive and efficient method for the detection and identification of this compound and other volatile hydrocarbons researchgate.netd-nb.info. Studies have utilized HS-SPME-GC-MS to identify volatile compounds, including nonene isomers, in various samples researchgate.netnih.govsciopen.com.

X-ray Diffraction for Solid-State Structural Determination of Nonene Derivatives

In XRD analysis, a beam of X-rays is directed at a crystalline sample, and the diffraction pattern produced is recorded libretexts.orgethz.ch. Bragg's Law describes the constructive interference of X-rays diffracted by the crystal lattice planes, relating the angle of diffraction to the spacing between these planes libretexts.orgethz.ch. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the space group of the crystal libretexts.orgethz.ch.

Applications of Chemometrics in the Analysis of Nonene-Related Mixtures

Chemometrics, the application of mathematical and statistical methods to chemical data, is increasingly vital in analyzing complex mixtures containing hydrocarbons like this compound. This interdisciplinary field enhances the interpretation of data from various analytical techniques, enabling better understanding of sample composition, origin, and properties petro-online.comnih.govebsco.com.

Complex hydrocarbon matrices, such as fuels (gasoline and diesel) and technical-grade nonene used in industrial processes, often contain numerous isomers and related compounds that can be challenging to resolve and quantify using traditional analytical methods alone oup.comresearchgate.netshimadzu.comwalshmedicalmedia.com. Chemometrics provides the means to address issues like overlapping signals in chromatographic or spectroscopic data, improving accuracy and reliability walshmedicalmedia.com.

Key chemometric techniques applied in the analysis of hydrocarbon mixtures relevant to this compound include:

Principal Component Analysis (PCA): A multivariate exploratory technique used to reduce data dimensionality and reveal patterns, clusters, and outliers within complex datasets. PCA can differentiate samples based on variations in their hydrocarbon profiles, which is useful for classifying samples or identifying sources nih.govacs.orgscielo.brwalshmedicalmedia.com.

Partial Least Squares (PLS) Regression: A multivariate calibration method used to build predictive models that correlate analytical data (e.g., spectra or chromatograms) with specific properties or concentrations of components in a mixture redalyc.orgscielo.brwalshmedicalmedia.comed.govdergipark.org.tr. This allows for the quantitative determination of analytes even in the presence of interfering substances.

Hierarchical Cluster Analysis (HCA): A method for grouping samples or variables based on their similarity, helping to identify underlying structures in the data nih.gov.

The analysis of nonylphenol isomers, which are produced from the reaction of phenol (B47542) with nonene (a mixture predominantly of nine-carbon olefins), serves as a pertinent example of how advanced analytical techniques coupled with chemometrics are applied to nonene-related mixtures oup.comresearchgate.netshimadzu.com. Technical nonene is a complex mixture of branched C9 olefins, leading to a large number of nonylphenol isomers upon reaction oup.comresearchgate.net. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has been employed to achieve high-resolution separation of these numerous isomers researchgate.netshimadzu.commdpi.com. The extensive data generated by GCxGC-MS can then be processed using chemometric methods to characterize the isomer profiles, differentiate technical nonene sources, or assess the transformation of these compounds in the environment researchgate.net.

While specific published data tables focusing solely on chemometric analysis of this compound were not found, the principles and techniques applied to broader nonene mixtures and related hydrocarbons are directly applicable. For instance, in the analysis of fuels, chemometrics combined with techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine hydrocarbon classes (paraffins, olefins, naphthenes, aromatics) and predict properties like octane (B31449) number based on the complex mixture composition scielo.brosf.io. Data from GC analysis, showing the relative abundance of different C9 olefin isomers including this compound, could be subjected to PCA to observe variations between different production batches or sources of nonene. Similarly, PLS regression could be used to build models predicting the concentration of this compound or the total olefin content in a mixture based on spectroscopic data (e.g., FTIR or Raman) redalyc.orged.gov.

The complexity of hydrocarbon mixtures necessitates sophisticated data analysis. Chemometrics provides the tools to extract maximum information from advanced analytical measurements, enabling detailed characterization and analysis of components like this compound within these complex matrices dmu.dkwalshmedicalmedia.comebsco.com.

Theoretical and Computational Chemistry Approaches to 4 Nonene Systems

Quantum Mechanical Studies of Nonene Structure and Reactivity

Quantum mechanical (QM) studies are fundamental in computational chemistry, aiming to solve the electronic Schrödinger equation to describe the electronic structure and properties of molecules wikipedia.org. For nonene systems, including 4-nonene, QM methods can provide insights into bond energies, charge distribution, spectroscopic properties, and reaction pathways.

Density Functional Theory (DFT) Applications to Nonene Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure based on the electron density rather than the complex many-electron wavefunction wikipedia.org. DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like nonenes. DFT has been applied to study the adsorption behavior of linear nonene species, including this compound, on catalytic surfaces like zeolites researchgate.net. These studies can determine adsorption energies and geometries, providing insights into how this compound interacts with catalytic materials, which is relevant in processes like hydrocarbon conversion researchgate.net. DFT calculations have also been used in studies involving the metathesis of cis-4-nonene (B84754), helping to understand reaction mechanisms and catalyst performance ethz.chresearchgate.net. Furthermore, DFT has been employed to investigate the electronic structure and properties of various organic molecules, including those with alkene functionalities, highlighting its applicability to nonene systems tandfonline.comepa.govacs.org.

Table 1: Examples of DFT Applications to Nonene Systems

| Application Area | Nonene Isomers Studied | Key Properties Investigated | Citation |

| Adsorption on Catalysts | 1-Nonene (B85954), this compound | Adsorption Free Energy, Optimized Geometries | researchgate.net |

| Metathesis Reactions | cis-4-Nonene | Reaction Mechanisms, Catalyst Interactions | ethz.chresearchgate.net |

| Electronic Structure/Reactivity | Various Nonenes | Electronic Distribution, Potential Energy Surfaces | tandfonline.comepa.govacs.org |

Ab Initio Methods in Nonene Chemistry

Ab initio methods, meaning "from first principles," are a class of quantum mechanical calculations that rely solely on fundamental physical constants and the atomic structure of the molecule without empirical parameters wikipedia.org. These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, coupled cluster), can provide highly accurate descriptions of electronic structure and molecular properties, although they are generally more computationally expensive than DFT wikipedia.orgnasa.gov. Ab initio calculations have been used in the study of nonene systems, particularly for investigating the geometrical and electronic structure of nonene isomers sfvstu.ru. While specific detailed ab initio studies solely focused on this compound in isolation for fundamental properties are less commonly highlighted in general searches compared to applied DFT studies, the principles of ab initio methods are applicable to this compound for accurate calculations of its ground state energy, molecular geometry, and vibrational frequencies nasa.govarxiv.org. These methods are also crucial for designing conformationally locked structures that might incorporate a nonene moiety, as seen in the design of bicyclo[4.3.0]nonene nucleoside analogues nih.govacs.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules and molecular systems over time. These methods are particularly useful for exploring conformational space, molecular motion, and interactions between molecules.

Application of Molecular Mechanics and Molecular Dynamics

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations treat molecules as classical systems of balls (atoms) connected by springs (bonds), using force fields to describe the potential energy of the system. MD simulations track the motion of atoms over time by solving Newton's equations of motion. These methods are well-suited for studying the conformational flexibility of larger molecules like this compound, which has a flexible hydrocarbon chain in addition to the rigid double bond. MD simulations can explore the various conformers that this compound can adopt and how these conformations change over time at different temperatures. While direct MD studies focused exclusively on this compound's conformational dynamics in isolation are not extensively detailed in the search results, MD simulations have been applied to study the conformational space of other linear alkenes like 1-nonene researchgate.net. MD is also used in more complex systems involving nonenes, such as investigating the mobility of nonene isomers in zeolites or the dynamics of molecular systems in lubrication studies figshare.comresearchgate.net. The Automated Topology Builder (ATB) and Repository provides parameters for nonene (specifically 1-nonene is mentioned) for use in MD or Monte Carlo simulations, indicating the relevance of these methods for nonene systems uq.edu.au.

Monte Carlo Simulations in Conformational Analysis

Monte Carlo (MC) simulations are another class of computational methods used to explore the potential energy surface of a molecular system and sample different conformations. Unlike MD, which follows deterministic trajectories, MC simulations use random sampling to generate a representative ensemble of configurations. For conformational analysis of flexible molecules like this compound, MC simulations can be used to determine the relative populations of different conformers at a given temperature. By randomly changing dihedral angles and other internal coordinates, MC simulations can efficiently sample the conformational space, especially when combined with energy minimization techniques. While specific MC studies focused solely on the conformational analysis of this compound were not prominently found in the search results, MC methods are generally applicable to studying the conformational landscapes of flexible hydrocarbons scielo.org.co. The ATB repository, which supports parameters for nonene for simulations, lists both MD and MC simulations as applications uq.edu.au.

Computational Prediction of Reaction Pathways and Energetics

Computational methods are extensively used to predict the likely pathways that a chemical reaction will follow and to calculate the associated energy changes. This involves mapping the potential energy surface (PES) of the reacting system, identifying minima corresponding to stable species (reactants, intermediates, and products), and locating saddle points that represent transition states.

Density Functional Theory (DFT) is a widely applied method for these studies due to its balance of accuracy and computational cost. chemrxiv.orgfrontiersin.orgnih.gov By calculating the electronic structure of the system, DFT can provide energies and forces needed to optimize geometries and explore the PES. chemrxiv.orgnih.gov

Calculation of Activation Energies and Transition States

Activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. It represents the minimum energy required for reactants to overcome the energy barrier and transform into products. libretexts.orgpressbooks.pub In computational chemistry, activation energies are typically calculated as the energy difference between the transition state and the reactants. libretexts.orgumich.edu

Transition states (TS) are fleeting molecular structures that exist at the peak of the energy barrier along a reaction pathway. pressbooks.pub Locating and characterizing transition states is a key step in understanding reaction mechanisms. Computational techniques, such as transition state optimization algorithms, are used to find these saddle points on the PES. The energy of the optimized transition state relative to the reactants provides the activation energy. libretexts.orgumich.edu

Transition state theory (TST) is often used in conjunction with computational chemistry to calculate reaction rates based on the properties of the transition state. libretexts.org The Gibbs free energy of activation (ΔG‡), which incorporates enthalpy (ΔH‡) and entropy (ΔS‡) contributions, is a key parameter in TST and can be calculated from computational data. libretexts.org

While specific computational studies focusing solely on the activation energies and transition states of elementary reactions involving only this compound as the sole reactant undergoing unimolecular decomposition or simple reactions are not prominently highlighted in the provided search results, the general principles and methods for such calculations are well-established and widely applied to hydrocarbons and other organic molecules. For example, computational studies on the decomposition of larger alkanes, which can produce smaller alkenes like nonene through processes like C-C bond β-scission, utilize these techniques to determine activation energies for various fragmentation pathways. nih.gov

Data derived from computational studies, such as calculated activation energies for specific reaction steps, can be presented in tables. While no specific data for this compound reactions were found, a hypothetical example based on the principles discussed could illustrate this:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Hypothetical Reaction A | 35.2 | DFT/Basis Set X | [Simulated] |

| Hypothetical Reaction B | 42.1 | DFT/Basis Set Y | [Simulated] |

Elucidation of Complex Reaction Mechanisms via Computational Chemistry

Complex reaction mechanisms often involve a series of elementary steps, intermediates, and competing pathways. Computational chemistry is an invaluable tool for elucidating these intricate mechanisms by identifying all relevant species and transition states on the PES and calculating the energy profile along the reaction coordinate. nih.govrsc.org

By studying the relative energies of different transition states, computational methods can help determine the most favorable reaction pathways and predict product distributions. nih.gov This is particularly useful for reactions that can proceed through multiple competing routes. acs.org

Computational studies can also provide insights into the nature of intermediates formed during a reaction, their stability, and their subsequent reactivity. nih.gov This detailed understanding of the reaction mechanism at the molecular level is crucial for rationalizing experimental observations and designing new reactions or catalysts. frontiersin.orgacs.org

While direct computational studies on the complex reaction mechanisms of this compound itself were not found, the methodology is broadly applicable. Studies on the decomposition of larger hydrocarbons, which can yield nonene isomers, demonstrate the use of computational chemistry to map out complex radical reaction pathways involving initiation, propagation, and termination steps. nih.govosti.gov For instance, the unimolecular decomposition of n-dodecane, a larger alkane, has been studied computationally to understand the formation of smaller alkenes and radicals through various C-C bond cleavage and isomerization pathways. nih.gov

The elucidation of complex mechanisms often involves identifying numerous possible elementary reactions and calculating their associated energy barriers and reaction energies. This can lead to the construction of detailed reaction networks. acs.orgosti.gov

Development of Computational Models for Nonene-Based Catalytic Systems

Computational modeling plays a significant role in the design and understanding of catalytic systems involving alkenes, including potentially those based on nonene. Catalytic reactions often involve complex interactions between the catalyst, reactants, and intermediates. Computational methods can provide insights into the nature of the active site, the binding of reactants, the mechanism of catalytic transformation, and the factors affecting catalyst activity and selectivity. frontiersin.orgresearchgate.netacs.org

DFT is a common method used to model catalytic processes, allowing for the investigation of reaction pathways on catalyst surfaces or within molecular catalyst complexes. frontiersin.orgresearchgate.netacs.org By calculating the energies of adsorbed species, transition states on the catalyst, and product desorption, computational studies can help determine the catalytic cycle and identify the rate-determining step. acs.org

Computational models can be used to study various types of catalysis relevant to alkenes, such as hydrogenation, isomerization, oxidation, and polymerization. While specific examples of computational models developed solely for this compound-based catalytic systems were not found in the immediate search results, the principles and techniques are directly transferable from studies involving other alkenes and hydrocarbons. For example, computational studies have been applied to understand Lewis acid-catalyzed reactions involving carbonyl compounds and alkenes, providing insights into catalyst-substrate interactions and proposed mechanisms. researchgate.net Computational catalysis also extends to modeling reactions on metal-organic frameworks (MOFs) and other heterogeneous catalysts. acs.org

The development of computational models for nonene-based catalytic systems would involve:

Modeling the structure of the catalyst, including the active site. acs.org

Simulating the adsorption of this compound and co-reactants onto the catalyst.

Exploring possible reaction pathways on the catalyst surface or within the catalyst's coordination sphere. researchgate.netacs.org

Calculating activation energies and reaction energies for each step of the catalytic cycle. acs.org

Investigating the role of the catalyst in stabilizing transition states and lowering activation barriers.

Predicting the selectivity towards different products.

Such models can help guide the experimental design of new catalysts or the optimization of existing catalytic processes for reactions involving this compound. The challenge in computational catalysis often lies in accurately modeling the complexity of the catalytic system and the various factors that influence reactivity. frontiersin.org

| Aspect Modeled in Catalysis | Computational Techniques Used | Insights Gained |

| Catalyst Structure | DFT, Molecular Mechanics | Geometry, electronic properties of active site |

| Adsorption of Reactants | DFT, Molecular Dynamics | Binding energies, preferred adsorption sites |

| Surface Reactions | DFT, Transition State Theory | Reaction pathways, activation barriers, kinetics |

| Catalyst-Substrate Interaction | DFT, Quantum Mechanics | Nature of bonding, charge transfer |

Environmental Transformation and Fate Studies of 4 Nonene

Environmental Release and Distribution Pathways of Nonene Isomers

Nonene isomers, including 4-nonene, can be released into the environment through various pathways, primarily associated with their production and use. One significant pathway is the use of nonene in the production of other chemicals, such as nonylphenol ethoxylate surfactants. industrialchemicals.gov.aubraskem.com.brp2infohouse.org The large-scale production and use of these surfactants, particularly in consumer products like detergents, can lead to their release into sewage treatment systems. industrialchemicals.gov.aup2infohouse.org Subsequent biodegradation of these surfactants can further release nonylphenols and potentially residual nonene isomers into treated effluent and biosolids. industrialchemicals.gov.au

Industrial processes, such as the rinsing of manufacturing equipment, can also result in the release of chemicals like nonene into wastewater, which may then enter sewage treatment plants. industrialchemicals.gov.au Depending on the degradation and partitioning processes within these plants, a fraction of the chemicals can be emitted to the air, discharged into rivers or oceans via treated effluent, or remain in soil through the application of biosolids. industrialchemicals.gov.au

Nonene isomers are expected to partition between water and sediment or remain in soil when released from industrial uses. industrialchemicals.gov.au They are described as neutral organic chemicals with slight to moderate solubility in water and moderate volatility. industrialchemicals.gov.au For 1-nonene (B85954), a vapor pressure of 5.40 mm Hg at 25 °C suggests it will exist primarily as a vapor in the atmosphere if released to air. nih.gov Its estimated Koc of 935 indicates low mobility in soil. nih.gov Volatilization from moist soil surfaces is expected to be an important fate process based on a Henry's Law constant of 0.7941 atm-cu m/mole. nih.gov

Hydrocarbons, generally, can be released through various human activities, including production, use, recycling, waste handling, landfill leachate and run-off, and wastewater treatment. service.gov.ukpops.int Releases from industrial sources are often directed to wastewater, leading to potential entry into surface water and soil environments. service.gov.uk Some release to the atmosphere from commercial and consumer products is also possible. service.gov.uk

Abiotic Transformation Processes of this compound in Environmental Compartments

Abiotic transformation processes are non-biological reactions that can alter the chemical structure of compounds in the environment. These include reactions driven by light (photolysis), water (hydrolysis), and other chemical reactions. researchgate.netlibretexts.orgnih.gov

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, occurs when chemicals are exposed to light, particularly ultraviolet (UV) radiation. libretexts.orgpharmacareers.in This process is significant in the atmosphere and can also occur in water. libretexts.org Alkenes, like this compound, contain unsaturated bonds that can absorb light, leading to chemical reactions. libretexts.org

Photolytic degradation can occur through direct or indirect mechanisms. libretexts.orgpharmacareers.in Direct photolysis involves the molecule absorbing light directly, leading to bond cleavage, isomerization, or other reactions. libretexts.orgpharmacareers.in Indirect photolysis involves photosensitizers that absorb light and generate reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with the target compound. libretexts.orgpharmacareers.inresearchgate.net Hydroxyl radicals are particularly important in the atmosphere and can react with unsaturated bonds in alkenes. libretexts.org

Factors influencing photolytic degradation include the wavelength and intensity of light, the presence of oxygen, temperature, and the chemical structure of the compound. pharmacareers.in

Hydrolysis Pathways of Nonene Derivatives

Hydrolysis is a chemical reaction involving the breaking of a bond using water. researchgate.netlibretexts.org For organic chemicals, hydrolysis can be an important removal process, particularly for compounds with functional groups like acid derivatives. libretexts.org

While hydrolysis is a known abiotic transformation process for various organic compounds and derivatives sigmaaldrich.comresearchgate.netresearchgate.net, specific information detailing the hydrolysis pathways of this compound or its direct derivatives was not extensively found in the provided search results. Some recalcitrant compounds like Dechlorane Plus, which lack functional groups susceptible to hydrolysis, are not expected to hydrolyze. service.gov.uk Conversely, compounds with readily hydrolyzable bonds, such as polyesters, tend to degrade more easily. nih.gov The significance of hydrolysis for nonene derivatives would depend on the specific functional groups present.

Biotic Degradation Mechanisms of Nonenes

Biotic degradation involves the breakdown of organic substances by microorganisms, such as bacteria and fungi, through enzymatic processes. researchgate.netnih.govencyclopedia.pub This is often a primary fate process for organic chemicals in soil and water under favorable conditions. inchem.org

Aerobic and Anaerobic Biodegradation Studies

Biodegradation can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. researchgate.netaquadocs.orgnih.govcsic.es The efficiency and rate of biodegradation are influenced by factors such as the chemical structure of the pollutant, environmental conditions (pH, temperature, oxygen levels), and the composition of the microbial community. researchgate.net

Nonenes and other hydrocarbons are generally expected to be biodegradable by soil and aquatic organisms. braskem.com.brbraskem.com.br For C7 to C12 hydrocarbons, biodegradation is anticipated to be significant under environmental conditions conducive to microbial oxidation. inchem.org Ready biodegradability has been demonstrated in laboratory tests using sewage sludge. inchem.org

Studies on the biodegradation of nonylphenol ethoxylates (NPEOs), which are derived from nonene, indicate that they are highly treatable in aerobic biological treatment plants, with studies showing high removal rates. p2infohouse.org Aerobic biodegradation of NPEOs can occur through a terminal oxidative pathway. researchgate.net Anaerobic biodegradation of NPEOs has also been studied and can occur through a non-oxidative pathway, leading to the formation of lower ethoxymers and ultimately nonylphenol. researchgate.net Anaerobic biodegradation in estuary sediment has been shown to be enhanced under sulfate-reducing or nitrate-reducing conditions. researchgate.net

While specific detailed studies focusing solely on the aerobic and anaerobic biodegradation of this compound were not prominently featured in the search results, the information on nonene isomers and related hydrocarbons suggests that biodegradation is a significant environmental fate process for these compounds. The biodegradability can vary across isomers. industrialchemicals.gov.au

Identification and Characterization of Environmental Metabolites

The biodegradation of organic compounds in the environment leads to the formation of transformation products or metabolites. epa.govufz.de Identifying and characterizing these environmental metabolites is crucial for understanding the complete fate of the parent compound and assessing the potential environmental risks associated with these breakdown products. ufz.deplos.orgcreative-proteomics.com

Techniques such as mass spectrometry, often coupled with chromatography (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS), are used for the identification and characterization of metabolites in environmental samples. ufz.deplos.org Untargeted metabolomics approaches allow for the detection of unknown compounds. ufz.de

For nonylphenol ethoxylates, nonylphenol (NP) and short-chain nonylphenol ethoxycarboxylates (NPECs) have been identified as transformation products. researchgate.net NPECs are primarily formed under aerobic conditions, while NP can be formed under both aerobic and anaerobic conditions during NPEO biodegradation. researchgate.net

While the search results highlight the importance of metabolite identification in environmental studies and provide examples for related compounds like NPEOs and other pollutants epa.govresearchgate.netnih.gov, specific details on the environmental metabolites formed from the degradation of this compound were not extensively available. Further research would be needed to specifically identify and characterize the breakdown products of this compound under various environmental conditions.

Compound Name and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 1002-10-4 |

| Nonene (mixed isomers) | 27215-95-8 |

| 1-Nonene | 31285 |

| Nonylphenol | 25154-52-3 |

Interactive Data Tables

Based on the available data, here are some potential interactive data tables summarizing key environmental fate parameters. Note that specific data for this compound is limited, and data for 1-Nonene or general nonene isomers are used where more specific information is not available.

Table 1: Estimated Environmental Fate Parameters for 1-Nonene

| Property | Value | Unit | Source |

| Vapor Pressure (25°C) | 5.40 | mm Hg | nih.gov |

| Henry's Law Constant | 0.7941 | atm-cu m/mole | nih.gov |

| Estimated Koc | 935 | mL/g | nih.gov |

| Half-life (Atmosphere, •OH reaction) | ~11 | hours | nih.gov |

| Half-life (Atmosphere, Ozone reaction) | ~23 | hours | nih.gov |

Table 2: Biodegradation of Nonylphenol Ethoxylates (Derived from Nonene)

| Condition | Biodegradation Rate Constant | Unit | Notes | Source |

| Aerobic | 0.333 | day⁻¹ | Highest rate in estuary sediment | researchgate.net |

| Anaerobic | 0.194 | day⁻¹ | Highest rate in estuary sediment | researchgate.net |

| Aerobic | High removal | % | In biological treatment plants | p2infohouse.org |

| Anaerobic | Enhanced with sulfate/nitrate (B79036) | - | In estuary sediment | researchgate.net |

Application of Radiolabeled and Non-Radiolabeled Compounds in Fate Studies

Environmental fate studies often employ both radiolabeled and non-radiolabeled forms of a chemical compound to gain a comprehensive understanding of its behavior and degradation pathways in the environment. The choice between using radiolabeled or non-radiolabeled material depends on the specific objectives of the study.

Non-radiolabeled materials can be effectively used to determine the rate at which a compound degrades in different environmental matrices smithers.combattelle.org. This involves measuring the decrease in the concentration of the parent compound over time.

However, radiolabeled compounds, typically labeled with isotopes like 14C or 3H, are essential for more detailed investigations, particularly for determining the complete transformation pathway and establishing a mass balance smithers.combattelle.org. Radiolabeling allows researchers to track the movement and distribution of the original compound and its degradation products throughout the test system battelle.org. This is crucial for identifying intermediate metabolites, even those that are transient, and for distinguishing between degradation and irreversible binding to soil or sediment smithers.com. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiodetection and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to analyze samples from radiolabeled studies, enabling the quantitative and qualitative determination of the parent compound and its metabolites criver.com.

Environmental Research on Nonene-Derived Alkylphenols (e.g., Nonylphenol)

Nonene serves as a key precursor in the industrial production of alkylphenols, most notably nonylphenol (NP) food.gov.ukindustrialchemicals.gov.aunih.govelchemy.comnih.govwikipedia.org. The alkylation of phenol (B47542) with technical grade nonene, which is typically a mixture of branched isomers derived from propylene (B89431) trimerization, results in the formation of technical nonylphenol, a complex mixture predominantly consisting of branched 4-nonylphenol (B119669) isomers food.gov.ukindustrialchemicals.gov.auwikipedia.org.

Nonylphenol is widely recognized as an environmental contaminant food.gov.uknih.govnih.govresearchgate.net. Its presence in the environment is largely attributed to anthropogenic activities, particularly the degradation of nonylphenol ethoxylates (NPEs) food.gov.ukindustrialchemicals.gov.aunih.govnih.govwikipedia.orgresearchgate.netepa.gov. NPEs are non-ionic surfactants used in numerous industrial and consumer products, and their biodegradation in sewage treatment plants and the environment leads to the release of NP food.gov.ukindustrialchemicals.gov.auwikipedia.orgepa.gov.

Due to its physicochemical properties, including low water solubility and high hydrophobicity, nonylphenol tends to accumulate in environmental compartments rich in organic matter, such as sewage sludge and river sediments nih.govresearchgate.netiwaponline.com. Studies have indicated that NP can exhibit moderate persistence in sediments, with reported half-lives ranging from 28 to 104 days iwaponline.comlsu.edu.

Nonylphenol has been detected in various environmental matrices, including effluents from sewage treatment plants, river water, sediments, soil, and groundwater wikipedia.orgresearchgate.net. It is also considered semi-volatile, allowing it to partition into the atmosphere and potentially return to surface waters through precipitation nih.govresearchgate.net.

Research has explored the biodegradation of nonylphenol in the environment. Bacterial strains, such as Pseudomonas sp. and Acidovorax sp., as well as microbial consortia capable of degrading 4-nonylphenol, have been isolated from environmental samples like river water, soil, and textile wastewater treatment plants nih.govnih.gov. Anaerobic biodegradation of linear nonylphenol has also been observed under specific conditions, such as nitrate-reducing environments proquest.com.

A significant concern regarding nonylphenol is its potential to act as an endocrine disruptor and xenoestrogen, exhibiting estrogenic activity nih.govwikipedia.orgresearchgate.netepa.gov. This has led to regulatory attention and measures in various regions to limit its use and release into the environment researchgate.netepa.govlsu.edu.

The environmental persistence and potential effects of nonylphenol highlight the importance of understanding the fate of its precursor, nonene, and controlling the release of nonene-derived substances into the environment.

Physical Properties of Linear Nonene Isomers

| Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Nonene | 124-11-8 | C9H18 | 126.24 | -81 | 147 | 0.731-0.733 (25°C) thegoodscentscompany.com |

| 2-Nonene | 2216-38-8 (mixture) | C9H18 | 126.24 | - | 144-145 | 0.734 (25°C) wikipedia.org |

| 3-Nonene | 125146-82-9 (mixture) | C9H18 | 126.24 | - | 147 | 0.734 (25°C) wikipedia.org |

| This compound | 2198-23-4 (mixture) | C9H18 | 126.24 | - | 147 | 0.73 (20°C) wikipedia.org |

Environmental Persistence of Nonylphenol in Sediment

| Environmental Compartment | Half-life (days) | Source |

| Sediment | 28 to 104 | Mesocosm experiments iwaponline.comlsu.edu |

Industrial Chemical Research Applications of 4 Nonene

Research into 4-Nonene as a Core Intermediate in Chemical Synthesis

Research investigates this compound, including its cis and trans isomers, as a key building block in organic synthesis. Both cis-4-nonene (B84754) and trans-4-nonene (B86175) are utilized as fine chemical intermediates for the synthesis of various compounds. cymitquimica.comlookchem.com The alkene functionality in this compound makes it susceptible to a range of addition reactions and other transformations fundamental to organic chemistry.

A significant area of research involves the use of this compound as a substrate in olefin metathesis reactions. Olefin metathesis is a powerful catalytic reaction for the redistribution of carbon-carbon double bonds, enabling the synthesis of diverse olefins. Studies have explored the efficacy of different catalytic systems, such as supported tungsten and molybdenum complexes, for the metathesis of internal olefins like cis-4-nonene and terminal olefins like 1-nonene (B85954). ethz.chresearchgate.net These investigations aim to optimize catalyst activity, selectivity, and stability for industrial-scale synthesis. For instance, research has compared the catalytic performance of novel cationic molybdenum oxo alkylidene complexes immobilized on silica (B1680970) with previously reported neutral species in the homometathesis of cis-4-nonene and 1-nonene. researchgate.net

Research in chemical synthesis also involves the development of novel intermediates and building blocks, and this compound serves as a starting material in the preparation of such compounds for the chemical, pharmaceutical, and life science industries. acints.com

Investigation of this compound in Polymer Science Research and Development

This compound plays a role in polymer science research, particularly in the context of developing new polymeric materials and understanding polymerization processes. Cis-4-nonene is noted for its use in the production of polymers. cymitquimica.com Research in this field encompasses the synthesis and characterization of polymeric materials, exploring various polymerization mechanisms and kinetics. corpuspublishers.com

While not always a direct monomer in large-scale polymerization, nonene derivatives are crucial as model compounds in the study of polymers, especially elastomers. For example, in research on isobutylene-rich elastomers like brominated poly(isobutylene-co-isoprene) (BIIR), model compounds such as pentamethylnonene and brominated pentamethylnonene are extensively used. queensu.ca This model compound chemistry helps researchers understand the microstructure, thermal stability, and cure chemistry of these complex polymeric systems, providing insights that are directly applicable to polymer development.

The broader field of polymer science research and development explores the creation of polymers with enhanced properties for diverse applications, including advanced microfluidic devices, where the versatility and processability of polymers are key. mdpi.com The investigation of how alkenes like this compound can be incorporated into polymer structures or used in the synthesis of polymer precursors remains an active area.

Advanced Materials Research Utilizing Nonene Derivatives

Research into advanced materials frequently utilizes nonene derivatives to impart specific properties or to serve as structural scaffolds. This includes the development of materials with enhanced mechanical, thermal, or chemical characteristics.

Nonene derivatives are particularly relevant in the research and development of ionomeric materials. Ionomers are polymers containing a small percentage of ionic groups along the polymer backbone, leading to unique properties due to ionic aggregation. Research has explored the synthesis of ionomer derivatives from isobutylene-based elastomers by displacing halide from brominated poly(isobutylene-co-isoprene) (BIIR) with various nucleophiles, including those that could be related to nonene chemistry or where nonene derivatives serve as models. researchgate.net

Another area involves the synthesis of bicyclic structures derived from nonenes, which can form the core of advanced materials such as nucleoside analogues with potential biological activities. Research has focused on designing and synthesizing bicyclo[4.3.0]nonene nucleoside analogues, incorporating an endocyclic double bond into the scaffold to achieve specific conformations relevant to biological activity. nih.govacs.org Similarly, derivatives of bicyclo[3.3.1]nonane and selenabicyclo[3.3.1]nonene-2 have been synthesized and investigated for their properties, including potential biological activity. researcher.lifemdpi.com

Characterization of Ionomeric Materials Derived from Nonenes

Characterization of ionomeric materials derived from polymers like BIIR, often studied using nonene derivative model compounds, involves a range of analytical techniques to understand their structure-property relationships. These materials exhibit ionic aggregation, which acts as physical crosslinks and influences their mechanical and dynamic mechanical properties. researchgate.net

Characterization methods include:

Dynamic Mechanical Analysis (DMA): Used to assess the viscoelastic properties and provide evidence of ion-pair aggregation in the solid state.

Solution Viscosity: Characterizes aggregation in solution, with viscosity changes indicating intra- and intermolecular interactions. mobt3ath.com

NMR Spectroscopy: Techniques like 1H NMR spin-spin relaxation measurements can demonstrate the reduced mobility of polymer chain segments near ionic functionalities, providing further evidence of aggregation.

Differential Scanning Calorimetry (DSC): Can be used to distinguish ionomers from starting materials and vulcanizates by examining thermal transitions. mobt3ath.com

Small Angle X-ray Diffraction (SAXD): Provides structural information about the ionic aggregates. mobt3ath.com

These characterization techniques are crucial for correlating the chemical structure of the nonene-derived components within the ionomer or the model compounds with the observed material properties.

Research findings indicate that the nature of the ionic groups and their aggregation significantly impact the material's strength, flexibility, damping, and even self-healing properties. researchgate.net For instance, imidazolium (B1220033) bromide derivatives of BIIR have shown enhanced tensile strength and elongation at break compared to sulfur-cured counterparts. researchgate.net

| Characterization Technique | Property Investigated | Relevance to Ionomers Derived from Nonenes |

|---|---|---|

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, Ionic aggregation | Confirms physical crosslinking by ionic clusters |

| Solution Viscosity | Aggregation in solution | Indicates intra/intermolecular interactions |

| NMR Spectroscopy | Mobility of polymer segments near ionic groups | Provides evidence of ionic aggregation |

| Differential Scanning Calorimetry (DSC) | Thermal transitions | Helps distinguish ionomers from other materials |

| Small Angle X-ray Diffraction (SAXD) | Structure of ionic aggregates | Reveals structural organization of ionic domains |